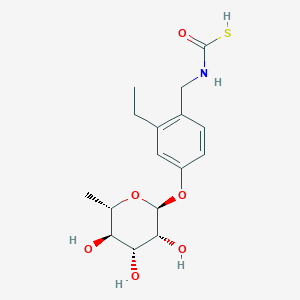
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, also known as EMCT, is a carbamate derivative that has been extensively studied in the field of cancer research. It is a potent antitumor agent that has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood. However, it has been suggested that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exerts its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of microtubules, which are essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
実験室実験の利点と制限
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has several advantages for lab experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in lab experiments. It is a highly toxic compound that requires careful handling. In addition, the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. One direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could lead to the development of more effective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. This could help to optimize dosing regimens and improve the efficacy of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. Finally, the use of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in combination with other antitumor agents could be explored to determine if it has synergistic effects.
合成法
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and triethylamine. The resulting compound is then reacted with 6-deoxy-alpha-L-mannopyranosyl chloride to obtain the protected mannose derivative. The benzyl group is then removed using hydrogenation to obtain the free mannose derivative. The final step involves the reaction of the free mannose derivative with ethyl isocyanate and carbon disulfide to obtain O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate.
科学的研究の応用
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been extensively studied for its antitumor activity in various cancer cell lines. It has shown potent cytotoxicity against human colon, breast, lung, prostate, and ovarian cancer cells. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to inhibit the growth of tumors in animal models. In addition to its antitumor activity, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been studied for its antimicrobial and antifungal activity.
特性
CAS番号 |
147821-49-6 |
|---|---|
製品名 |
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate |
分子式 |
C16H23NO6S |
分子量 |
357.4 g/mol |
IUPAC名 |
[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid |
InChI |
InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1 |
InChIキー |
JOSHUAQJVMGTGS-NBUQLFNLSA-N |
異性体SMILES |
CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S |
SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
正規SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
外観 |
Oil |
その他のCAS番号 |
147821-49-6 |
同義語 |
[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




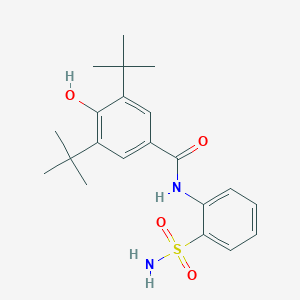
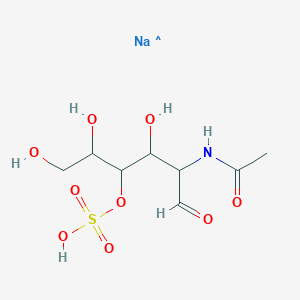
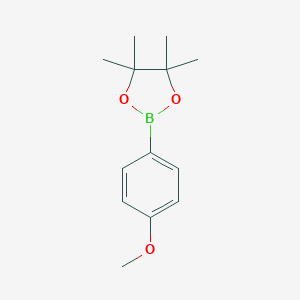
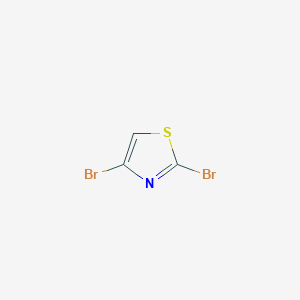
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
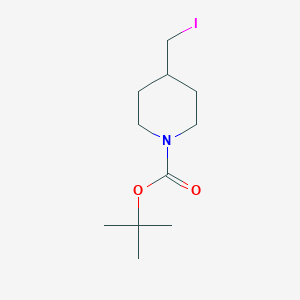
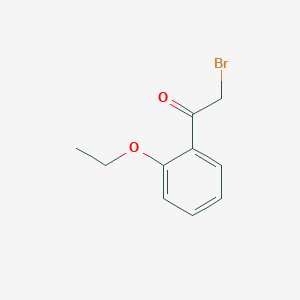


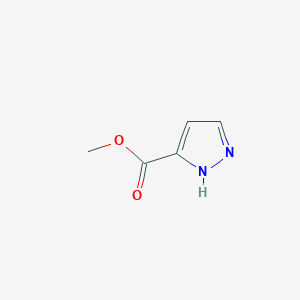
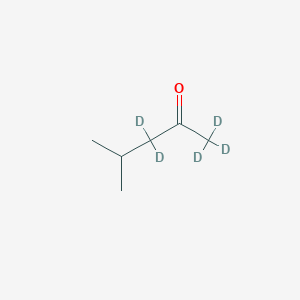
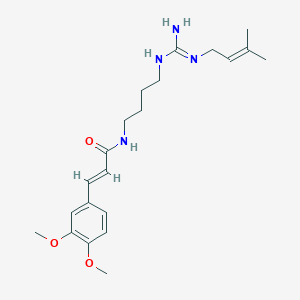
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)